Tripeptide-10 citrulline is a synthetic bioactive peptide composed of three amino acids: aspartic acid, isoleucine, and lysine, combined with citrulline. It is recognized for its role in promoting skin health, particularly in anti-aging cosmetics. The compound is also known under the trade name Decorinyl and has the Chemical Abstracts Service number 960531-53-7. With a molecular formula of C22H42N8O7 and a molecular weight of approximately 530.64 g/mol, Tripeptide-10 citrulline exhibits properties that enhance collagen synthesis and organization in the skin, making it an effective ingredient for improving skin elasticity and resilience .
Tripeptide-10 citrulline is synthesized through a reaction involving citrulline and the tripeptide backbone. This process results in a compound that mimics the natural protein decorin, which is crucial for collagen fibril organization. The presence of citrulline enhances the stability and bioavailability of the peptide. The compound's mechanism involves regulating fibrillogenesis, which is the formation of collagen fibers, thus controlling their growth and organization within the extracellular matrix .
The biological activity of Tripeptide-10 citrulline primarily revolves around its ability to enhance skin properties by:
Studies have shown that formulations containing this peptide can significantly improve skin suppleness within a short period, highlighting its efficacy in cosmetic applications .
The synthesis of Tripeptide-10 citrulline typically involves solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and composition of amino acids. The reaction conditions are optimized to ensure high purity and yield of the final product. The synthetic process includes:
Tripeptide-10 citrulline is predominantly used in cosmetic formulations aimed at anti-aging effects. Its applications include:
The compound's ability to mimic natural proteins makes it a valuable ingredient in formulations designed for mature skin.
Research indicates that Tripeptide-10 citrulline can work synergistically with other peptides, such as acetyl hexapeptide-3. In clinical studies, combinations of these peptides have shown enhanced anti-wrinkle efficacy compared to individual treatments. Measurements such as transepidermal water loss (TEWL) and skin microtopography have demonstrated significant improvements when using formulations containing both peptides over extended periods .
Tripeptide-10 citrulline is part of a broader class of peptides used in cosmetics for their beneficial effects on skin health. Here are some similar compounds:
Tripeptide-10 citrulline stands out due to its specific action on collagen organization and its ability to compensate for decorin loss in mature skin, making it particularly effective for anti-aging applications.
Tripeptide-10 citrulline exhibits a well-defined molecular formula of C22H42N8O7, representing a sophisticated tetrapeptide structure with significant biochemical complexity [1]. The compound maintains a molecular weight of 530.6 grams per mole, positioning it within the oligopeptide classification range [1] [2]. This molecular weight calculation reflects the combined mass contributions of four distinct amino acid residues plus the terminal modifications present in the peptide structure [3].
The molecular composition reveals a nitrogen-rich architecture, containing eight nitrogen atoms distributed across the peptide backbone and side chain functionalities [1]. Seven oxygen atoms contribute to the overall molecular framework, primarily through carboxyl, amide, and specialized functional groups inherent to the citrulline residue [4]. The hydrogen content of 42 atoms indicates extensive hydrogen bonding potential, while the 22 carbon atoms form the structural backbone supporting the peptide's three-dimensional configuration [1].
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₄₂N₈O₇ | PubChem [1] |
Molecular Weight | 530.6 g/mol | PubChem [1] |
CAS Number | 960531-53-7 | PubChem [1] |
InChI Key | GKPMARPRXONRJX-BWJWTDLKSA-N | PubChem [1] |
Formal Charge | 0 | PubChem [1] |
The exact mass determination yields 530.31764571 daltons, providing precise analytical identification parameters for mass spectrometric characterization [1]. The monoisotopic mass measurement confirms the molecular weight accuracy and supports structural verification through high-resolution analytical techniques [1].
The amino acid sequence of Tripeptide-10 citrulline follows the specific arrangement of lysine-aspartic acid-isoleucine-citrulline with a terminal amide group [1] [5]. This tetrapeptide sequence represents a carefully designed biomimetic structure intended to replicate decorin functionality in collagen fiber organization [2] [5].
The N-terminal lysine residue contributes basic properties through its positively charged side chain, containing a primary amino group with a characteristic pKa value of approximately 10.8 [24]. Lysine's molecular formula of C6H14N2O2 and molecular weight of 146.19 daltons establishes the foundation for the peptide's cationic character [24].
The second position features aspartic acid, an acidic amino acid with the molecular formula C4H7NO4 and molecular weight of 133.10 daltons [24]. The aspartic acid residue introduces negative charge characteristics through its side chain carboxyl group, which maintains a pKa value of approximately 3.9 [24].
Position | Amino Acid | Three-Letter Code | One-Letter Code | Molecular Formula | Molecular Weight (Da) |
---|---|---|---|---|---|
1 | Lysine | Lys | K | C₆H₁₄N₂O₂ | 146.19 |
2 | Aspartic Acid | Asp | D | C₄H₇NO₄ | 133.10 |
3 | Isoleucine | Ile | I | C₆H₁₃NO₂ | 131.17 |
4 | Citrulline | Cit | X | C₆H₁₃N₃O₃ | 175.19 |
Isoleucine occupies the third position, representing a branched-chain aliphatic amino acid with the molecular formula C6H13NO2 and molecular weight of 131.17 daltons [1]. This hydrophobic residue contributes to the peptide's structural stability through van der Waals interactions and maintains neutrality in charge distribution [21].
The C-terminal citrulline residue distinguishes this peptide from conventional protein sequences, as citrulline rarely appears in naturally occurring proteins [12]. Citrulline's molecular formula of C6H13N3O3 and molecular weight of 175.19 daltons reflects its unique urea cycle intermediate structure [12] [22]. The citrulline residue contains a distinctive carbamoylamino side chain that contributes specialized hydrogen bonding capabilities [12].
The peptide sequence follows the International Union of Pure and Applied Chemistry condensed notation as H-Lys-Asp-Ile-Cit-NH2, indicating the N-terminal amino group and C-terminal amide modification [1]. The terminal amidation removes the carboxyl function while maintaining the desired charge characteristics essential for biological activity [5].
Tripeptide-10 citrulline exhibits absolute stereochemistry with five defined stereocenters, all maintaining the L-configuration characteristic of naturally occurring amino acids [1] [4]. The stereochemical analysis reveals that each amino acid residue adopts the S-configuration at the α-carbon position, consistent with the L-amino acid designation [34] [35].
The lysine residue at position one maintains S-configuration at its α-carbon, establishing the L-lysine stereochemistry [34]. This configuration ensures proper spatial orientation for optimal protein-protein interactions and maintains compatibility with biological recognition systems [35].
Aspartic acid at position two exhibits S-configuration at the α-carbon, corresponding to the L-aspartic acid form predominantly found in biological systems [34]. The stereochemical integrity at this position proves crucial for maintaining the acidic side chain orientation necessary for collagen binding interactions [28].
Stereocenter | Configuration | Description | Defined Stereocenters |
---|---|---|---|
C1 (Lys) | S | L-Lysine α-carbon | Yes |
C2 (Asp) | S | L-Aspartic acid α-carbon | Yes |
C3 (Ile) | S | L-Isoleucine α-carbon | Yes |
C4 (Ile methyl) | S | L-Isoleucine β-carbon | Yes |
C5 (Cit) | S | L-Citrulline α-carbon | Yes |
Isoleucine presents two stereocenters, both maintaining S-configuration at the α-carbon and β-carbon positions [1]. The dual stereochemical control in isoleucine contributes to the precise three-dimensional arrangement essential for biological recognition and binding specificity [36].
The citrulline residue exhibits S-configuration at its α-carbon, maintaining the L-amino acid pattern throughout the peptide sequence [12]. This stereochemical consistency ensures proper peptide backbone conformation and supports the formation of stable secondary structures [36].
The peptide backbone maintains planarity around each peptide bond due to partial double bond character, restricting rotation and stabilizing the trans-configuration [33] [36]. The trans-peptide bond geometry predominates throughout the structure, providing optimal spatial arrangements for biological activity [36].
The physical properties of Tripeptide-10 citrulline reflect its oligopeptide nature and hydrophilic character, with predicted density values of 1.252±0.06 grams per cubic centimeter [2] [3]. The compound exhibits substantial thermal stability with predicted boiling point values reaching 965.2±65.0 degrees Celsius, indicating strong intermolecular interactions and peptide bond integrity [2] [3].
The flash point determination yields 537.6±34.3 degrees Celsius, demonstrating considerable thermal resistance before volatilization occurs [3]. These elevated thermal parameters reflect the extensive hydrogen bonding network and electrostatic interactions present within the peptide structure [13].
Solubility characteristics favor aqueous environments, with the compound demonstrating hydrophilic properties indicated by an XLogP3 value of -5.3 [1]. This negative partition coefficient confirms strong preference for polar, aqueous solutions over hydrophobic environments [1].
Property | Value | Prediction Method |
---|---|---|
Density | 1.252±0.06 g/cm³ | Predicted [2] |
Boiling Point | 965.2±65.0 °C | Predicted [2] |
Flash Point | 537.6±34.3 °C | Predicted [3] |
Melting Point | Not Available | N/A |
LogP | -5.3 | XLogP3 [1] |
Topological Polar Surface Area | 275 Ų | Cactvs [1] |
Hydrogen Bond Donors | 9 | Cactvs [1] |
Hydrogen Bond Acceptors | 9 | Cactvs [1] |
Rotatable Bonds | 19 | Cactvs [1] |
The topological polar surface area measurement of 275 square angstroms indicates significant polar character and membrane permeability characteristics [1]. Nine hydrogen bond donor sites and nine hydrogen bond acceptor sites contribute to extensive intermolecular interaction potential [1].
Conformational flexibility emerges through 19 rotatable bonds, allowing dynamic structural adaptation while maintaining peptide backbone integrity [1]. The peptide demonstrates relative stability under physiological conditions, resisting oxidation and reduction reactions due to its amino acid composition .
Stability parameters indicate resistance to enzymatic degradation compared to longer polypeptide chains, while maintaining susceptibility to specific proteolytic enzymes under extreme conditions [13] [16]. The compound exhibits particular stability in acidic environments, with enhanced degradation potential in strongly basic conditions [13].
The charge distribution pattern of Tripeptide-10 citrulline exhibits a balanced arrangement of positive and negative charges at physiological pH, resulting in a net neutral charge [21] [24]. The N-terminal lysine residue contributes a positive charge through its protonated amino group with a pKa value of approximately 10.8 [24].
The aspartic acid residue at position two provides negative charge contribution through its deprotonated carboxyl side chain, maintaining a pKa value of approximately 3.9 [24]. At physiological pH of 7.4, the aspartic acid side chain exists predominantly in the ionized carboxylate form [24].
The N-terminus amino group exhibits basic characteristics with a pKa value around 8.0, remaining predominantly protonated at physiological pH and contributing positive charge [21] [24]. The C-terminus amide modification eliminates the typical carboxyl group, removing potential negative charge while maintaining the desired overall charge balance [21].
Amino Acid Residue | Side Chain pKa | Charge at pH 7.4 | Charge Type | Net Contribution |
---|---|---|---|---|
Lysine | 10.8 | +1 | Basic | +1 |
Aspartic Acid | 3.9 | -1 | Acidic | -1 |
Isoleucine | N/A | 0 | Neutral | 0 |
Citrulline | N/A | 0 | Neutral | 0 |
N-terminus | 8.0 | +1 | Basic | +1 |
C-terminus | 3.5 | -1 | Acidic | -1 |
Isoleucine maintains charge neutrality through its nonpolar, hydrophobic side chain, contributing no ionizable groups to the overall charge distribution [24]. The citrulline residue similarly exhibits neutral charge characteristics, as its carbamoylamino side chain lacks ionizable functionality under physiological conditions [19] [22].
The charge pattern follows a positive-negative-neutral-neutral arrangement from N-terminus to C-terminus, creating a dipolar character beneficial for protein-protein interactions [2] [5]. This specific charge distribution pattern mimics decorin's collagen-binding sequence, facilitating selective recognition and binding to collagen fibrils [28] [29].
Net charge calculation at physiological pH yields zero, indicating isoelectric point proximity and optimal stability in biological systems [21]. The balanced charge distribution prevents excessive electrostatic repulsion while maintaining sufficient polar character for aqueous solubility [21].
Tripeptide-10 citrulline exhibits distinctive structural characteristics when compared to related oligopeptides in the cosmetic and therapeutic peptide categories [25] [26]. The tetrapeptide classification distinguishes it from shorter dipeptide and tripeptide analogs while maintaining advantages over longer polypeptide chains [26].
Compared to decorin, the natural protein target, Tripeptide-10 citrulline represents a significantly smaller molecular entity at 530.6 daltons versus decorin's approximately 40,000 dalton molecular weight [2] [28]. The synthetic peptide captures essential binding characteristics through its strategic amino acid sequence while eliminating the complexity associated with full protein structures [28].
Palmitoyl pentapeptide-4 represents a related cosmetic peptide with molecular weight of 578.7 daltons and five amino acid residues . The charge pattern of palmitoyl pentapeptide-4 exhibits uniform positive character through multiple basic residues, contrasting with the balanced charge distribution of Tripeptide-10 citrulline .
Peptide | Type | Molecular Weight (Da) | Function | Charge Pattern |
---|---|---|---|---|
Tripeptide-10 citrulline | Tetrapeptide | 530.6 | Collagen organization | +, -, 0, 0 |
Decorin (natural) | Protein | ~40,000 | Collagen binding | Variable |
Palmitoyl pentapeptide-4 | Pentapeptide | 578.7 | Collagen stimulation | +, +, +, +, + |
Copper tripeptide | Tripeptide | 340.8 | Wound healing | +, 0, - |
Carnosine | Dipeptide | 226.2 | Antioxidant | 0, + |
Copper tripeptide demonstrates shorter chain length with three amino acids and molecular weight of 340.8 daltons . The copper coordination complex introduces unique metal-binding characteristics absent in Tripeptide-10 citrulline, while maintaining a simplified charge pattern .
Carnosine represents the simplest comparison as a dipeptide with molecular weight of 226.2 daltons . The dipeptide structure lacks the complex charge distribution and collagen-binding specificity characteristic of Tripeptide-10 citrulline .
The structural analysis reveals that Tripeptide-10 citrulline occupies an optimal position between molecular complexity and functional specificity [27]. The tetrapeptide length provides sufficient amino acid diversity for specific protein recognition while maintaining synthetic accessibility and stability advantages over larger polypeptides [27].